molecular formula C15H16BrN3OS B6786016 N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide

Cat. No.: B6786016
M. Wt: 366.3 g/mol
InChI Key: QBGFKHDNFSADLD-UHFFFAOYSA-N
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Description

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide is a complex organic compound featuring a bromothiophene moiety, a cyclobutyl group, and a pyrazine carboxamide structure

Properties

IUPAC Name

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c1-10-7-18-11(8-17-10)14(20)19-9-15(5-2-6-15)12-3-4-13(16)21-12/h3-4,7-8H,2,5-6,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGFKHDNFSADLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2(CCC2)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by the formation of the cyclobutyl intermediate, which is then coupled with the pyrazine carboxamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazine carboxamides.

Scientific Research Applications

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving bromothiophene derivatives.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development.

    Industry: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may play a crucial role in binding to these targets, while the cyclobutyl and pyrazine carboxamide groups contribute to the overall stability and activity of the compound. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(5-chlorothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide
  • N-[[1-(5-fluorothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide
  • N-[[1-(5-methylthiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide

Uniqueness

N-[[1-(5-bromothiophen-2-yl)cyclobutyl]methyl]-5-methylpyrazine-2-carboxamide is unique due to the presence of the bromothiophene moiety, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

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